This lack of information suggests that 5-Bromo-2-(dimethylamino)nicotinonitrile is either a relatively new compound or one that has not been extensively studied yet.
While specific research applications are unknown, the structure of 5-Bromo-2-(dimethylamino)nicotinonitrile offers some clues for potential future exploration:
5-Bromo-2-(dimethylamino)nicotinonitrile is a derivative of nicotinonitrile featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrN₃, and it possesses a molecular weight of approximately 216.06 g/mol. The compound exhibits characteristics typical of nitriles and amines, which contribute to its reactivity and potential biological activity.
Research indicates that compounds related to nicotinonitriles exhibit a range of biological activities, including antimicrobial and anticancer properties. Specifically, derivatives like 5-bromo-2-(dimethylamino)nicotinonitrile have been studied for their potential as biocides and corrosion inhibitors . The biological mechanisms are often linked to their ability to interact with biological membranes or specific cellular targets.
The synthesis of 5-bromo-2-(dimethylamino)nicotinonitrile can be achieved through several methods:
5-Bromo-2-(dimethylamino)nicotinonitrile has potential applications in:
Studies on interaction profiles reveal that 5-bromo-2-(dimethylamino)nicotinonitrile may interact with various biological targets. These interactions can affect enzyme activity or cellular signaling pathways, making it a candidate for further pharmacological exploration . Additionally, its ability to inhibit certain enzymes suggests potential in medicinal chemistry.
Several compounds share structural similarities with 5-bromo-2-(dimethylamino)nicotinonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
5-Bromonicotinonitrile | 35590-37-5 | 0.78 | Lacks dimethylamino group |
6-(Bromomethyl)nicotinonitrile | 156072-86-5 | 0.74 | Bromomethyl substitution at the 6-position |
5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.74 | Methyl group at the 3-position |
2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | 0.78 | Acetonitrile substituent |
These compounds differ primarily in their substitution patterns and functional groups, which influence their chemical reactivity and biological activity.